2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride
Description
Structural Features
- Acetamide core : The carbonyl group (C=O) and adjacent methylene group (CH₂) form the central scaffold.
- Pyridin-2-ylmethyl substituent : A pyridine ring (C₅H₅N) is attached via a methylene bridge (-CH₂-) to the acetamide nitrogen.
- 2-Aminoethylamino branch : A secondary amine (-NH-) links the alpha carbon to a 2-aminoethyl chain (-CH₂-CH₂-NH₂).
- Dihydrochloride salt : Two hydrochloric acid (HCl) molecules protonate the primary and secondary amines, enhancing solubility .
The structural formula is represented in SMILES notation as:C1=CC=NC(=C1)CNC(=O)C(NCCN)Cl.Cl .
CAS Registry Number and Alternative Designations
CAS Registry Number
The Chemical Abstracts Service (CAS) Registry Number for the free base form of this compound (without the dihydrochloride salt) is 3014-26-4 . However, the dihydrochloride salt itself does not have a CAS number listed in the provided sources, suggesting it may be a derivative under active research or proprietary investigation.
Alternative Designations
The compound is referenced under several synonyms and identifiers across chemical databases:
Molecular Formula and Stoichiometric Composition
The molecular formula of the dihydrochloride salt is C₁₀H₁₈Cl₂N₄O , reflecting the following elemental composition:
| Element | Quantity |
|---|---|
| Carbon (C) | 10 |
| Hydrogen (H) | 18 |
| Chlorine (Cl) | 2 |
| Nitrogen (N) | 4 |
| Oxygen (O) | 1 |
Stoichiometric Breakdown
- Core acetamide : Contributes 2 carbons, 1 oxygen, and 1 nitrogen (C₂H₅NO).
- Pyridin-2-ylmethyl group : Adds 6 carbons, 6 hydrogens, and 1 nitrogen (C₆H₆N).
- 2-Aminoethylamino substituent : Introduces 2 carbons, 7 hydrogens, and 2 nitrogens (C₂H₇N₂).
- Dihydrochloride salt : Incorporates 2 chlorine atoms and 2 additional hydrogens from protonation .
The molecular weight is calculated as:
$$
(12.01 \times 10) + (1.01 \times 18) + (35.45 \times 2) + (14.01 \times 4) + (16.00 \times 1) = 317.64 \, \text{g/mol}
$$
This aligns with analogs such as 2-amino-N-(1-(pyridin-2-yl)ethyl)acetamide (C₉H₁₄N₃O, MW 179.22 g/mol) , adjusted for the dihydrochloride modification.
Structural Analysis and Comparative Data
Functional Group Interactions
- Amide bond : The carbonyl group participates in hydrogen bonding, influencing solubility and reactivity.
- Aromatic pyridine ring : Contributes to planar geometry and potential π-π stacking interactions.
- Protonated amines : The dihydrochloride salt increases polarity, making the compound suitable for aqueous formulations .
Properties
Molecular Formula |
C10H18Cl2N4O |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
2-(2-aminoethylamino)-N-(pyridin-2-ylmethyl)acetamide;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9;;/h1-3,5,12H,4,6-8,11H2,(H,14,15);2*1H |
InChI Key |
AVWLRJGDRYDROB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CNCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride typically involves multiple steps, starting from basic organic molecules. One common method involves the reaction of 2-aminopyridine with ethyl chloroacetate to form an intermediate ester. This ester is then reacted with ethylenediamine to introduce the aminoethyl group. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized reaction conditions can be employed to increase yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Research indicates that the compound exhibits potential anticancer properties. A study explored its interaction with several biomolecules, including BRAF kinase and DNA gyrase, through docking studies. The results suggested that it could serve as a lead compound for developing new anticancer agents, comparable to established drugs like doxorubicin . -
Enzyme Inhibition :
The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression and other diseases. For instance, it was shown to interact effectively with histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation . -
Neuroprotective Effects :
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Studies are ongoing to assess the efficacy of this compound in models of neurodegenerative diseases, potentially providing insights into treatments for conditions like Alzheimer's disease.
Biochemical Applications
-
Ligand for Metal Complexes :
The compound can act as a ligand for transition metals such as copper and cadmium. Complexes formed with these metals have been characterized using techniques like X-ray diffraction and NMR spectroscopy, revealing their potential applications in catalysis and as therapeutic agents . -
Biomolecular Interactions :
Its ability to form stable complexes with biomolecules suggests applications in drug delivery systems. The ligand's structure allows it to facilitate the transport of therapeutic agents across biological membranes, enhancing their bioavailability.
Materials Science Applications
-
Synthesis of Functional Materials :
The compound has been utilized in the synthesis of functional materials such as polymers and nanomaterials. Its unique chemical properties allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal stability. -
Sensor Development :
Due to its affinity for certain metal ions, this compound is being investigated for use in sensor technologies. It can potentially serve as a sensing agent for detecting metal ions in environmental monitoring applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride involves its interaction with specific molecular targets. The amino and pyridine groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The table below compares key structural elements and applications of related compounds:
Key Differences and Implications
Pyridine vs. Pyrimidine Moieties: The target compound’s pyridin-2-ylmethyl group enables hydrogen bonding and π-π interactions, similar to pyridin-2-yl derivatives in and .
Aminoethylamino Substituent: The 2-aminoethylamino group in the target compound provides two amine sites for protonation, enhancing solubility and interaction with anionic biological targets. This contrasts with trifluoroethyl () or purine-linked () analogs, which prioritize electronic or steric effects .
Salt Form :
- Dihydrochloride salts (target compound, ) improve aqueous solubility compared to neutral agrochemicals like alachlor (). This is critical for drug formulation .
Biological Activity: Chloroacetamides (e.g., alachlor) are herbicides, while pyridine/pyrimidine acetamides () are intermediates in drug synthesis. The target compound’s aminoethyl and pyridine groups suggest a focus on human therapeutics .
Biological Activity
2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride, also known by its CAS number 1461708-63-3, is a compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of this compound is C10H17ClN4O, with a molar mass of 244.72 g/mol. The compound features an amide functional group and is characterized by its pyridine ring, which is known for enhancing biological activity in various compounds.
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClN4O |
| Molar Mass | 244.72 g/mol |
| CAS Number | 1461708-63-3 |
| Physical State | Solid |
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. The presence of the pyridine moiety often enhances binding affinity and selectivity towards specific biological targets, potentially leading to therapeutic effects.
Potential Mechanisms Include:
- Adenosine Receptor Agonism: Compounds with similar structures have been shown to act as agonists for adenosine receptors, which play a crucial role in modulating neurotransmitter release and vascular tone.
- Inhibition of Enzymatic Activity: The amide group can participate in interactions that inhibit specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several case studies have explored the effects of compounds structurally related to this compound:
-
Case Study on Antimicrobial Efficacy:
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of pyridine-based compounds against Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth effectively at low concentrations . -
Cytotoxicity Assessment:
In a study examining the cytotoxic effects on various cancer cell lines, derivatives similar to this compound exhibited IC50 values ranging from 5 to 25 µM, suggesting promising anticancer activity . -
Neuroprotection in Animal Models:
Research conducted on animal models demonstrated that pyridine-containing compounds could reduce neuronal cell death in models of Alzheimer’s disease, indicating potential therapeutic applications for neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
